molecular formula C13H18N6O2 B12271274 2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine

2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine

Cat. No.: B12271274
M. Wt: 290.32 g/mol
InChI Key: ZYFAUEFYKKPGRS-UHFFFAOYSA-N
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Description

2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine is a complex organic compound that features a triazine ring substituted with methoxy groups and an azetidine moiety linked to an imidazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an appropriate azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as N-methylmorpholine (NMM) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the recovery and recycling of by-products, such as 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, can improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazole and azetidine moieties can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like N-methylmorpholine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in solvents like tetrahydrofuran (THF) or methanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different imidazole and azetidine derivatives .

Scientific Research Applications

2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, modulating their activity. The triazine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine is unique due to its combination of a triazine ring, methoxy groups, and an imidazole-substituted azetidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C13H18N6O2

Molecular Weight

290.32 g/mol

IUPAC Name

2,4-dimethoxy-6-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3,5-triazine

InChI

InChI=1S/C13H18N6O2/c1-9-14-4-5-18(9)6-10-7-19(8-10)11-15-12(20-2)17-13(16-11)21-3/h4-5,10H,6-8H2,1-3H3

InChI Key

ZYFAUEFYKKPGRS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC(=NC(=N3)OC)OC

Origin of Product

United States

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